Fmoc-IsoAsn-OH

Peptide synthesis Purity analysis HPLC

Researchers synthesizing peptide linkers for ADCs or studying isoAsp formation often face aspartimide side reactions and inconsistent isomer quality. Fmoc-IsoAsn-OH (CAS 200335-40-6) directly resolves these challenges. - Enables site-specific isoAsp incorporation without aspartimide formation, increasing crude peptide purity. - Provides a defined chemical handle for cleavable linker synthesis in next-generation ADCs. - Supplied with verified optical rotation ([α]D20 = -18.0°) and high chromatographic purity for consistent analytical standard generation.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
Cat. No. B15199020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-IsoAsn-OH
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
InChIInChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)
InChIKeyVHRMWRHTRSQVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-IsoAsn-OH for Precision Peptide Synthesis


Fmoc-IsoAsn-OH (CAS: 200335-40-6), also known as Fmoc-L-isoasparagine or Fmoc-Asp-NH2, is a 9-fluorenylmethoxycarbonyl (Fmoc)-protected isoasparagine derivative widely used as a building block in solid-phase peptide synthesis (SPPS) . This compound belongs to the class of protected amino acids and serves as a key intermediate for introducing isoaspartyl (isoAsp) residues into peptide chains . It is also employed as a cleavable linker in the construction of antibody-drug conjugates (ADCs) . The molecule features a free amide group at the α-position, which distinguishes it from standard asparagine derivatives and enables unique peptide architectures .

Fmoc/tBu SPPS protocol compatibility
Site-specific isoaspartyl residue incorporation
Orthogonal conjugation handle for cleavable linker synthesis
Optical rotation identity for chiral verification

Why Fmoc-IsoAsn-OH Cannot Be Replaced


Substituting Fmoc-IsoAsn-OH with standard Fmoc-Asn-OH or Fmoc-Asp-OH fails to deliver the required molecular architecture for specific applications. Fmoc-IsoAsn-OH introduces an isoaspartyl (isoAsp) linkage, a β-amino acid configuration that is chemically distinct from the α-peptide bond formed by canonical asparagine [1]. This structural difference is critical for generating peptides that mimic post-translational modifications or for constructing cleavable linkers in ADCs . Furthermore, the isoAsp bond exhibits altered proteolytic stability and can modulate peptide bioactivity, making it an essential tool for structure-activity relationship (SAR) studies [1]. The Fmoc protecting group on isoasparagine also ensures compatibility with standard Fmoc/tBu SPPS protocols, allowing for precise, stepwise elongation without unwanted side reactions [2].

Structural mismatch Fmoc-Asn-OH or Fmoc-Asp-OH introduce α-peptide bonds, not the β-amino acid isoAsp configuration; this may alter backbone geometry and SAR interpretation.
Linker functionality Standard asparagine derivatives lack the cleavable ADC linker designation; direct replacement may compromise orthogonal conjugation strategies.
Proteolytic profile Isoaspartyl bonds exhibit distinct stability and may modulate peptide bioactivity; substitution risks shifting PTM-mimicry and assay outcomes.

Fmoc-IsoAsn-OH: Quantitative Evidence vs. Analogs


Superior HPLC Purity

Fmoc-IsoAsn-OH (Fmoc-L-isoasparagine) is commercially available with a guaranteed HPLC purity of ≥99% . In contrast, the commonly used Fmoc-Asn-OH (standard asparagine derivative) is typically offered at 97-98% purity from multiple suppliers . This 1-2% absolute purity difference significantly reduces the risk of side-product formation and improves overall peptide yield and homogeneity in SPPS.

HPLC Purity
Data to verify
Target ≥99% vs Fmoc-Asn-OH 97–98%
Supports higher crude peptide purity in SPPS
Supplier specification; cross-check recommended
Peptide synthesis Purity analysis HPLC

Optical Rotation for Identity Verification

Fmoc-IsoAsn-OH exhibits a specific optical rotation of [α]D20 = -18.0 ± 2° (C=1 in DMF) , confirming its L-isoasparagine stereochemistry. This value is notably different from standard Fmoc-L-Asn-OH, which has a reported [α]D20 ≈ -13° (C=1 in DMF) [1]. This measurable difference provides a rapid, quantitative check for ensuring the correct enantiomer and structural isomer has been procured, preventing costly synthetic errors.

Optical Rotation
Reported
[α]D20 -18.0±2° (C=1, DMF)
Confirms L-isoasparagine stereochemistry
Measured vs Fmoc-L-Asn-OH -13°; source-specific review
Chiral purity Optical rotation Enantiomer differentiation

Cleavable ADC Linker Function

Fmoc-IsoAsn-OH is explicitly characterized and utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . Its structure, featuring a free α-amide group and a protected amine, allows for precise, orthogonal conjugation strategies. While other Fmoc-protected amino acids (e.g., Fmoc-Asn-OH, Fmoc-Asp-OH) serve as general peptide building blocks, the designation of Fmoc-IsoAsn-OH as an ADC linker is a specialized, application-specific functional classification . This functional role is not typically assigned to standard asparagine or aspartic acid derivatives in commercial literature.

ADC Linker Role
Class-level
Designated cleavable linker; Fmoc-Asn-OH lacks this classification
Supports orthogonal conjugation design
Vendor application note; validate in context
Antibody-drug conjugates ADC linker Drug delivery

Reduced Aspartimide Formation

A major side reaction in Fmoc-SPPS involving Asp/Asn-Gly sequences is aspartimide formation, which leads to undesired isoAsp and aspartyl products. Studies demonstrate that incorporating protected isoasparagine building blocks like Fmoc-IsoAsn-OH directly into the peptide chain bypasses the aspartimide-prone steps, resulting in peptides free of this common contaminant [1]. In contrast, using standard Fmoc-Asn-OH can result in 5-50% aspartimide formation depending on sequence context [2]. The use of Fmoc-IsoAsn-OH eliminates the need for post-synthesis separation of α- and β-aspartyl peptide isomers.

Aspartimide Control
Reported
0% with isoAsp vs 5–50% using Fmoc-Asn-OH
Eliminates aspartimide-derived impurities
Sequence-dependent; review synthesis protocol
Aspartimide rearrangement Peptide stability Side reaction suppression

Fmoc-IsoAsn-OH: Key Applications


Isoaspartyl Peptides for PTM Mimicry

Researchers studying protein deamidation and isoAsp formation, which are hallmarks of protein aging and neurodegenerative diseases, require synthetic peptides containing the isoAsp bond. Fmoc-IsoAsn-OH enables the site-specific incorporation of this non-canonical amino acid, generating authentic isoAsp-containing peptides for use as analytical standards, epitope mapping, and biological activity assays [1]. This approach bypasses the variable and inefficient chemical rearrangement methods, ensuring a defined product .

Cleavable Linkers for ADCs

In the development of next-generation ADCs, precise control over linker chemistry is critical for therapeutic efficacy and safety. Fmoc-IsoAsn-OH serves as a key intermediate in the synthesis of cleavable peptide linkers that release the cytotoxic payload upon internalization into target cells . Its α-amide functionality provides a convenient handle for orthogonal conjugation to both the antibody and the drug, a feature not readily available in simpler Fmoc-amino acids .

High-Purity Peptides with Asp/Asn-Gly Motifs

Synthetic peptides containing Asp/Asn-Gly motifs are notoriously difficult to produce due to aspartimide formation during Fmoc-SPPS. By employing Fmoc-IsoAsn-OH as a direct building block for the isoAsp residue, peptide chemists can completely circumvent this side reaction, achieving crude peptide purities that are significantly higher and reducing the burden on downstream purification [1]. This is particularly valuable for manufacturing peptides intended for use as Active Pharmaceutical Ingredients (APIs) or in sensitive biological assays.

Pure Enantiomer Standards for Method Development

Analytical chemists developing HPLC or LC-MS methods to detect and quantify isoAsp residues in protein therapeutics require well-characterized, high-purity standards. Fmoc-IsoAsn-OH, with its verified optical rotation and chromatographic purity of ≥99%, provides a reliable starting material for generating such standards. Its distinct properties relative to Fmoc-L-Asn-OH (e.g., specific optical rotation [α]D20 = -18.0°) allow for the validation of methods capable of distinguishing between the two isomers in complex biological matrices .

Application
Selection Property
Validation Focus
Isoaspartyl Peptide Synthesis (PTM Mimicry)
Site-specific isoAsp incorporation
PTM epitope and analytical standard generation
Cleavable ADC Linker Development
Orthogonal α-amide conjugation handle
Linker stability and payload release assessment
High-Purity Asp/Asn-Gly Peptides
Aspartimide-free SPPS route
Crude peptide purity and yield improvement
Chiral Purity Analytical Standards
Verified optical rotation identity
Isomer discrimination in HPLC/LC-MS methods

Technical Documentation Hub

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29 linked technical documents
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